Anti-HIV-1 Activity: (Rac)-Phorbol-12-(2-methylbutyrate) vs. 12-Angelylphorbol
In a direct comparative study, (Rac)-Phorbol-12-(2-methylbutyrate) (Compound 6) demonstrated superior anti-HIV-1 activity compared to the closely related 12-angelylphorbol (Compound 5). The target compound inhibited HIV-1IIIB-induced syncytia formation with an EC50 of 52.58 μM, representing a 28% more potent inhibition than 12-angelylphorbol (EC50 = 72.97 μM) [1]. This quantifiable difference in potency provides a clear rationale for selecting this specific compound over its analog in HIV-1 research applications.
| Evidence Dimension | Inhibition of HIV-1IIIB-induced syncytia formation (EC50) |
|---|---|
| Target Compound Data | EC50 = 52.58 μM |
| Comparator Or Baseline | 12-Angelylphorbol (Compound 5); EC50 = 72.97 μM |
| Quantified Difference | Target compound is 1.39-fold more potent (28% lower EC50) |
| Conditions | HIV-1IIIB infected cell syncytia formation assay |
Why This Matters
This direct potency comparison enables researchers requiring anti-HIV-1 activity to prioritize procurement of (Rac)-Phorbol-12-(2-methylbutyrate) over 12-angelylphorbol for assays where maximizing inhibitory effect is critical.
- [1] Chemistry of Natural Compounds. Phorbol Derivatives of Croton Oil. 2024;60(2):247-251. View Source
